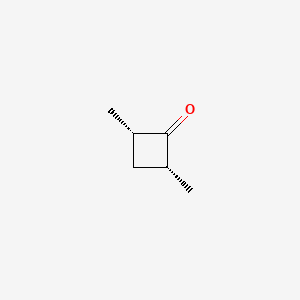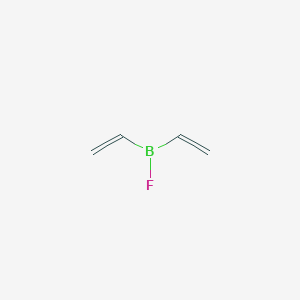
Diethenyl(fluoro)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethenyl(fluoro)borane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to two ethenyl groups and one fluorine atom, making it a versatile reagent in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethenyl(fluoro)borane can be synthesized through several methods. One common approach involves the reaction of boron trifluoride etherate with ethenyl magnesium bromide in an ether solvent. The reaction proceeds under controlled conditions to yield this compound as the primary product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethenyl(fluoro)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert this compound to boranes or borohydrides.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids, borate esters.
Reduction: Boranes, borohydrides.
Substitution: Amino-substituted boranes, hydroxyl-substituted boranes.
Aplicaciones Científicas De Investigación
Diethenyl(fluoro)borane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which diethenyl(fluoro)borane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
Diethenylborane: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluoroborane: Contains a single boron-fluorine bond without ethenyl groups, used in different chemical contexts.
Vinylboronic Acid: Similar structure but with a hydroxyl group instead of fluorine, commonly used in organic synthesis.
Uniqueness
Diethenyl(fluoro)borane’s unique combination of ethenyl groups and a fluorine atom provides distinct reactivity patterns and applications. Its ability to participate in various chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1537-50-4 |
|---|---|
Fórmula molecular |
C4H6BF |
Peso molecular |
83.90 g/mol |
Nombre IUPAC |
bis(ethenyl)-fluoroborane |
InChI |
InChI=1S/C4H6BF/c1-3-5(6)4-2/h3-4H,1-2H2 |
Clave InChI |
HOIGAJXXOVBOIN-UHFFFAOYSA-N |
SMILES canónico |
B(C=C)(C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
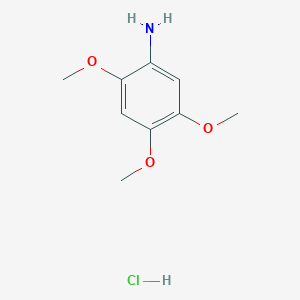
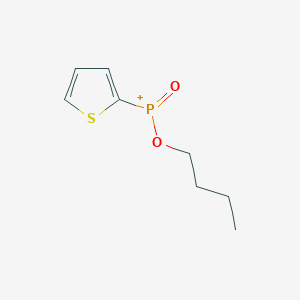
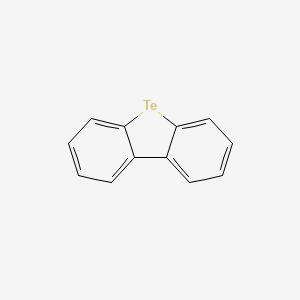
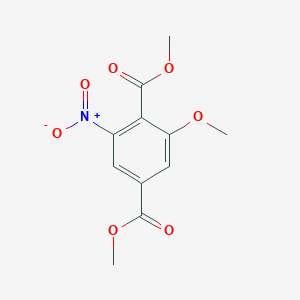
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
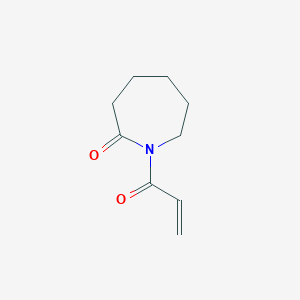
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
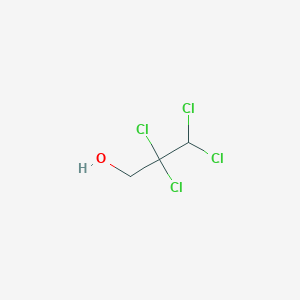
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

